3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-(1H-Indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Aspergillus fumigatus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16711754
InChI: InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)
SMILES:
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol

3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS No.:

Cat. No.: VC16711754

Molecular Formula: C16H17N3O2

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione -

Specification

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
IUPAC Name 3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)
Standard InChI Key RYFZBPVMVYTEKZ-UHFFFAOYSA-N
Canonical SMILES C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound belongs to the pyrrolo[1,2-a]pyrazine-dione family, characterized by a fused bicyclic system containing nitrogen and oxygen heteroatoms. Its molecular formula is C₁₆H₁₇N₃O₂, with a molar mass of 283.32 g/mol . The IUPAC name, (3R,8aR)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, reflects its stereochemistry and functional groups . A synonymous designation, cyclo(L-tryptophyl-L-proline), underscores its origin as a cyclic dipeptide derived from L-tryptophan and L-proline .

Table 1: Key Identifiers and Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₂
Molecular Weight283.32 g/mol
IUPAC Name(3R,8aR)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
SMILESC1C[C@@H]2C(=O)NC@@HCC3=CNC4=CC=CC=C43
InChIKeyRYFZBPVMVYTEKZ-ZIAGYGMSSA-N
CAS Number38136-70-8
Natural SourceAspergillus fumigatus

Stereochemical Considerations

The compound exhibits two stereocenters at positions 3 and 8a, leading to enantiomeric forms. PubChem lists the (3R,8aR) configuration , while ChemSpider and PDBj describe the (3S,8aS) enantiomer as Brevianamide F . This discrepancy arises from differing nomenclature conventions rather than structural divergence. The (3S,8aS) form corresponds to the L-tryptophan-L-proline cyclization product, consistent with biosynthetic pathways in fungi .

Biosynthesis and Natural Occurrence

Fungal Production

Brevianamide F is a secondary metabolite synthesized by Aspergillus fumigatus and related species via non-ribosomal peptide synthetases (NRPS). These enzymes catalyze the cyclization of tryptophan and proline into a diketopiperazine scaffold, followed by post-cyclization modifications to install the indolemethyl group . The biosynthetic pathway highlights the evolutionary optimization of fungal systems for producing structurally intricate alkaloids.

Ecological Role

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hybrid polar-apolar structure. The diketopiperazine core confers partial polarity, enabling dissolution in polar aprotic solvents (e.g., dimethyl sulfoxide), while the indole group promotes hydrophobicity. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, typical of lactam-containing molecules .

Table 2: Predicted Physicochemical Properties

PropertyValue/Characterization
LogP (Octanol-Water)1.92 (estimated)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (two ketones, two amides)
Rotatable Bonds2
Topological Polar Surface78.9 Ų

Structural and Spectroscopic Characterization

X-ray Crystallography

PDBj entries reveal a bicyclic framework with trans-fused rings. The pyrrolidine ring (from proline) adopts an envelope conformation, while the piperazine-dione moiety remains planar . The indole group projects perpendicularly from the core, minimizing steric clashes.

Spectroscopic Data

While explicit NMR or IR data are absent in available sources, the structure can be inferred from related diketopiperazines:

  • ¹H NMR: Expected signals include indole NH (~10 ppm), amide protons (~7-8 ppm), and aliphatic protons (1.5–4.0 ppm).

  • MS: ESI-MS would show a molecular ion peak at m/z 284.3 [M+H]⁺ .

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